
Spectroscopic Profile of 3-Aminopyrazole: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Aminopyrazole

Cat. No.: B016455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
aminopyrazole (CAS: 1820-80-0), a pivotal heterocyclic amine building block in medicinal

chemistry and drug development. The following sections detail its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational

dataset for its identification, characterization, and utilization in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The ¹H and ¹³C NMR data for 3-aminopyrazole provide key insights into its

molecular framework.

¹H NMR Data
The ¹H NMR spectrum of 3-aminopyrazole exhibits distinct signals corresponding to the

protons of the pyrazole ring and the amino group. The chemical shifts are influenced by the

electronic environment of each proton.

Table 1: ¹H NMR Spectroscopic Data for 3-Aminopyrazole.
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Proton
Chemical Shift (δ,

ppm)
Multiplicity Solvent

H4 5.45 Doublet DMSO-d₆

H5 7.29 Doublet DMSO-d₆

NH₂ 4.70 Singlet (broad) DMSO-d₆

NH ~11.5 (broad) Singlet (broad) DMSO-d₆

Data sourced from ChemicalBook.[1]

¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms within the 3-
aminopyrazole molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3-Aminopyrazole.

Carbon Chemical Shift (δ, ppm) Solvent

C3 156.4 DMSO-d₆

C4 91.5 DMSO-d₆

C5 132.8 DMSO-d₆

Note: Specific peak assignments can vary slightly based on the reference and experimental

conditions.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 3-aminopyrazole shows characteristic absorption bands for N-H

and C-N bonds.

Table 3: Key IR Absorption Bands for 3-Aminopyrazole.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3400-3250 N-H stretch (amine) Strong, broad

3100-3000 C-H stretch (aromatic) Medium

1650-1580 N-H bend (amine) Medium

1600-1450 C=C and C=N stretch (ring) Medium-Strong

1335-1250 C-N stretch (aromatic amine) Medium

Characteristic ranges for amine functional groups are well-documented.[2]

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. Electron Ionization (EI) is a common method for the

analysis of small organic molecules like 3-aminopyrazole.[3][4][5]

Table 4: Mass Spectrometry Data for 3-Aminopyrazole.

Parameter Value

Molecular Formula C₃H₅N₃

Molecular Weight 83.09 g/mol

m/z of Molecular Ion [M]⁺ 83

The fragmentation pattern in the mass spectrum can provide further structural information.

Common fragmentation of pyrazole rings involves the loss of HCN or N₂.[6] For 3-
aminopyrazole, the molecular ion is typically the base peak.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.
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NMR Spectroscopy Protocol
4.1.1. Sample Preparation:

Accurately weigh approximately 5-10 mg of 3-aminopyrazole.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆).

Transfer the solution to a 5 mm NMR tube.

4.1.2. ¹H NMR Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio.

Process the acquired Free Induction Decay (FID) with a Fourier transform.

Phase the spectrum and perform baseline correction.

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Integrate the signals to determine the relative proton ratios.

4.1.3. ¹³C NMR Data Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments).[7]

Set an appropriate number of scans to achieve a good signal-to-noise ratio, which will be

significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.
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Use a relaxation delay (d1) of 1-2 seconds for qualitative spectra.

Process the FID as described for ¹H NMR.

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

FTIR Spectroscopy Protocol (ATR Method)
4.2.1. Instrument Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. If necessary, clean it with a

suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Record a background spectrum to account for atmospheric and instrument-related

absorptions.

4.2.2. Sample Analysis:

Place a small amount of solid 3-aminopyrazole onto the ATR crystal, ensuring complete

coverage.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry Protocol (Electron Ionization)
4.3.1. Sample Introduction:

Introduce a small amount of 3-aminopyrazole into the mass spectrometer, typically via a

direct insertion probe or after separation by gas chromatography (GC).

For a direct insertion probe, the sample is volatilized by heating in the ion source.

4.3.2. Ionization and Analysis:
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Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to

induce ionization and fragmentation.[4][5]

Accelerate the resulting ions into the mass analyzer.

Separate the ions based on their mass-to-charge (m/z) ratio.

Detect the ions to generate the mass spectrum.

Visualized Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the role of

3-aminopyrazole in a drug discovery context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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